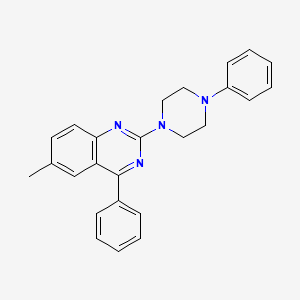
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their biological activities .
Molecular Structure Analysis
The molecular formula of “6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is C25H24N4 . The average mass is 380.485 Da and the monoisotopic mass is 380.200104 Da .
Aplicaciones Científicas De Investigación
Discovery in Histamine Receptor Research
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor (H4R), a target of interest for anti-inflammatory therapies. A scaffold hopping approach led to the discovery of quinazoline-containing H4R compounds, highlighting their potential dual action as H1R/H4R ligands. This profile suggests added therapeutic benefits in anti-inflammatory applications due to their antagonistic properties at the rat H4R and in vivo anti-inflammatory efficacy (Smits et al., 2008).
Synthesis and QSAR of Quinazoline Sulfonamides
Further optimization of quinazoline derivatives resulted in the development of sulfonamide-substituted analogues with high H4R affinity. These compounds exhibited excellent inverse agonist behavior at the human H4R and demonstrated anti-inflammatory activity in animal models, showcasing their therapeutic potential (Smits et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized with significant anti-inflammatory and antimicrobial activities. Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones were synthesized and shown to possess promising anti-inflammatory and antibacterial properties (Srivastav et al., 2009).
Anticancer Activity
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have been explored to improve their solubility and bioavailability. These analogues demonstrated significantly higher cytotoxicity compared to CB30865, a quinazolin-4-one antitumor agent, retaining novel biochemical characteristics for potential anticancer therapy applications (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFYCOVSWOSYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

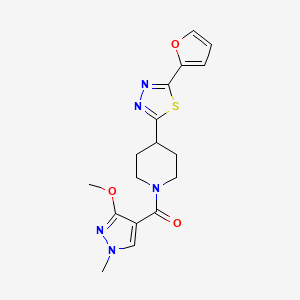
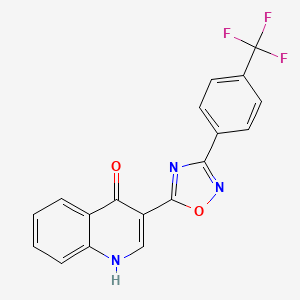
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
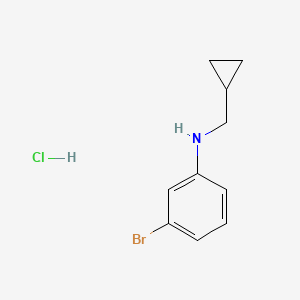
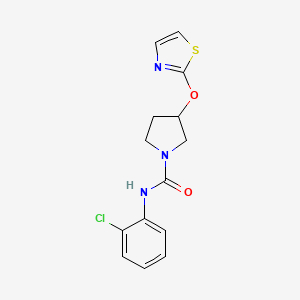
![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)
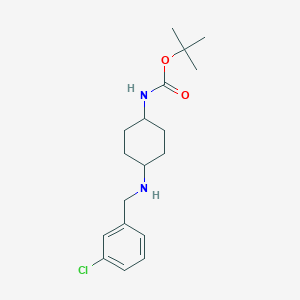
![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)
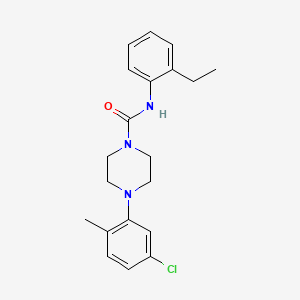
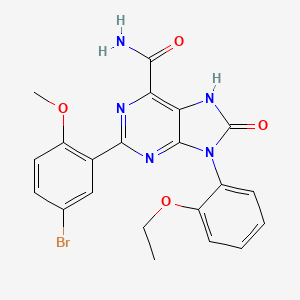
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)